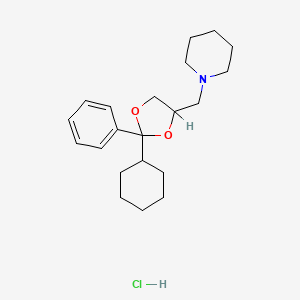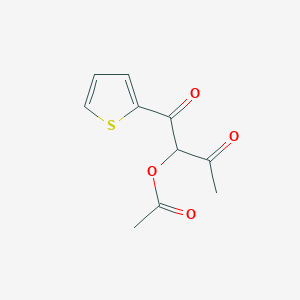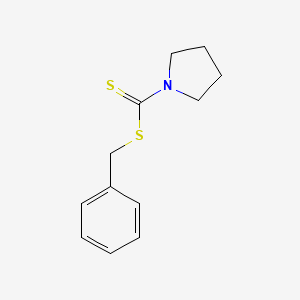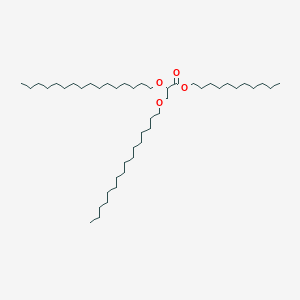
Undecyl 2,3-bis(hexadecyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 2,3-bis(hexadecyloxy)propanoate is a complex ester compound known for its unique chemical structure and properties. It is characterized by the presence of long alkyl chains and ester functional groups, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of undecyl alcohol with 2,3-bis(hexadecyloxy)propanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of undecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The alkyl chains can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Undecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Undecyl 2,3-bis(hexadecyloxy)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of undecyl 2,3-bis(hexadecyloxy)propanoate is primarily related to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar chemical reactivity but shorter alkyl chains.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Dioctyl phthalate: A plasticizer with long alkyl chains, similar in structure but used in different applications.
Uniqueness
Undecyl 2,3-bis(hexadecyloxy)propanoate stands out due to its long alkyl chains and unique ester structure, which confer specific properties such as high hydrophobicity and excellent surfactant capabilities. These characteristics make it particularly valuable in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds.
Propriétés
Numéro CAS |
64713-36-6 |
|---|---|
Formule moléculaire |
C46H92O4 |
Poids moléculaire |
709.2 g/mol |
Nom IUPAC |
undecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C46H92O4/c1-4-7-10-13-16-19-21-23-25-27-30-32-35-38-41-48-44-45(46(47)50-43-40-37-34-29-18-15-12-9-6-3)49-42-39-36-33-31-28-26-24-22-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
Clé InChI |
VXDREMDEGOFVHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)


![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

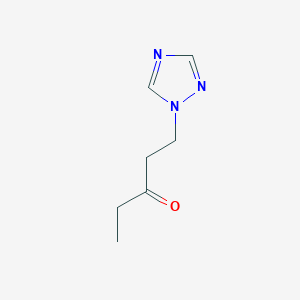
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
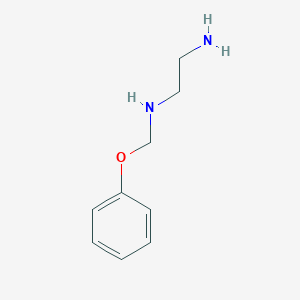
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

